molecular formula C11H11F3O2 B1450502 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one CAS No. 1354819-39-8

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No. B1450502
M. Wt: 232.2 g/mol
InChI Key: FZPGAUWOPLHLOS-UHFFFAOYSA-N
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Patent
US09145407B2

Procedure details

5-(Trifluoromethyl)-2-methoxyphenylacetone (2800 mg, 12 mmol) was mixed with glyoxylic acid (2.7 mL 18 mmol) and stirred at 100° C. for 16 hours. The reaction mixture was then concentrated in vacuo and azeotroped with toluene to afford the title compound (3.5 g).
Quantity
2800 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([O:13][CH3:14])=[C:7]([CH2:9][C:10](=[O:12])[CH3:11])[CH:8]=1.[C:17]([OH:21])(=[O:20])[CH:18]=O>>[OH:12][C:10]1([CH3:11])[O:21][C:17](=[O:20])[CH:18]=[C:9]1[C:7]1[CH:8]=[C:3]([C:2]([F:15])([F:16])[F:1])[CH:4]=[CH:5][C:6]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
2800 mg
Type
reactant
Smiles
FC(C=1C=CC(=C(C1)CC(C)=O)OC)(F)F
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1(C(=CC(O1)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.